molecular formula C5H4BrClS B3281650 2-Bromo-4-(chloromethyl)thiophene CAS No. 73919-92-3

2-Bromo-4-(chloromethyl)thiophene

Cat. No.: B3281650
CAS No.: 73919-92-3
M. Wt: 211.51 g/mol
InChI Key: CDFSPUOWARZVSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-(chloromethyl)thiophene is a halogenated thiophene derivative with the molecular formula C5H4BrClS.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(chloromethyl)thiophene typically involves the halogenation of thiophene derivatives. One common method is the bromination of 4-(chloromethyl)thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-(chloromethyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Bromo-4-(chloromethyl)thiophene in chemical reactions involves the activation of the thiophene ring and the halogen atoms. The bromine and chlorine atoms act as leaving groups in substitution reactions, facilitating the formation of new bonds. In coupling reactions, the compound undergoes oxidative addition and transmetalation steps, leading to the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

  • 2-Bromo-4-methylthiophene
  • 2-Chloro-4-methylthiophene
  • 2,4-Dibromothiophene

Comparison: 2-Bromo-4-(chloromethyl)thiophene is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns compared to other halogenated thiophenes. This dual halogenation allows for selective functionalization and diverse synthetic applications .

Properties

IUPAC Name

2-bromo-4-(chloromethyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClS/c6-5-1-4(2-7)3-8-5/h1,3H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDFSPUOWARZVSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1CCl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601300483
Record name 2-Bromo-4-(chloromethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601300483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73919-92-3
Record name 2-Bromo-4-(chloromethyl)thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73919-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-(chloromethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601300483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-(chloromethyl)thiophene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-(chloromethyl)thiophene
Reactant of Route 3
2-Bromo-4-(chloromethyl)thiophene
Reactant of Route 4
Reactant of Route 4
2-Bromo-4-(chloromethyl)thiophene
Reactant of Route 5
Reactant of Route 5
2-Bromo-4-(chloromethyl)thiophene
Reactant of Route 6
Reactant of Route 6
2-Bromo-4-(chloromethyl)thiophene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.